molecular formula C18H12ClN3O2S B11344578 N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344578
M. Wt: 369.8 g/mol
InChI Key: JQSAUIDLRIAVOQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methylphenyl group, and an oxazole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of Chlorine Atom: The chlorine atom is introduced into the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride.

    Formation of Oxazole Ring: The oxazole ring is formed by the cyclization of an appropriate precursor, such as an α-haloketone, with an amide.

    Coupling Reaction: The final step involves coupling the benzothiazole and oxazole intermediates through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClN3O2S/c1-10-2-4-11(5-3-10)15-9-14(22-24-15)17(23)21-18-20-13-7-6-12(19)8-16(13)25-18/h2-9H,1H3,(H,20,21,23)

InChI Key

JQSAUIDLRIAVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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